molecular formula C8H18ClNO2S B2909482 N-tert-butyl-4-chlorobutane-1-sulfonamide CAS No. 16339-83-6

N-tert-butyl-4-chlorobutane-1-sulfonamide

Cat. No.: B2909482
CAS No.: 16339-83-6
M. Wt: 227.75
InChI Key: XWNHFISKIBCWKZ-UHFFFAOYSA-N
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Description

N-tert-butyl-4-chlorobutane-1-sulfonamide is an organosulfur compound with the molecular formula C8H18ClNO2S It is characterized by the presence of a tert-butyl group, a chlorobutane chain, and a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-4-chlorobutane-1-sulfonamide can be synthesized through a multi-step process involving the reaction of tert-butylamine with 4-chlorobutane-1-sulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize efficiency and minimize by-products. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-4-chlorobutane-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction Reactions: The sulfonamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Hydroxide ions, alkoxide ions, and amines.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Alcohols: Formed through nucleophilic substitution of the chlorine atom.

    Sulfonic Acids: Formed through oxidation of the sulfonamide group.

    Amines: Formed through reduction of the sulfonamide group.

Scientific Research Applications

N-tert-butyl-4-chlorobutane-1-sulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-4-chlorobutane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-4-bromobutane-1-sulfonamide: Similar structure but with a bromine atom instead of chlorine.

    N-tert-butyl-4-fluorobutane-1-sulfonamide: Similar structure but with a fluorine atom instead of chlorine.

    N-tert-butyl-4-iodobutane-1-sulfonamide: Similar structure but with an iodine atom instead of chlorine.

Uniqueness

N-tert-butyl-4-chlorobutane-1-sulfonamide is unique due to the presence of the chlorine atom, which influences its reactivity and chemical properties. The chlorine atom’s electronegativity and size affect the compound’s behavior in substitution and elimination reactions, making it distinct from its bromine, fluorine, and iodine analogs.

Biological Activity

N-tert-butyl-4-chlorobutane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a sulfonamide group, which is known for its diverse biological activities. The compound's structure can be represented as follows:

  • Chemical Formula : C₇H₁₄ClNO₂S
  • Molecular Weight : 201.71 g/mol

The presence of the tert-butyl group provides steric hindrance, influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide moiety can participate in hydrogen bonding with active sites on enzymes, potentially inhibiting their function. This mechanism is similar to other sulfonamides that act as competitive inhibitors of enzymatic pathways, particularly in bacterial systems where they inhibit the synthesis of folic acid by mimicking para-aminobenzoic acid (PABA) .

Antimicrobial Activity

Sulfonamides, including this compound, are traditionally known for their antimicrobial properties. They inhibit bacterial growth by blocking the synthesis of folic acid, which is essential for nucleic acid production. This mechanism has been extensively studied in various bacterial strains .

Cancer Research

Recent studies have explored the potential of this compound as an anticancer agent. For instance, it has been investigated in the context of inhibiting key signaling pathways involved in tumor growth, such as the MEK/ERK and PI3K/Akt pathways. In vitro studies demonstrated that this compound could significantly reduce phosphorylation levels of pERK1/2 and pAkt in cultured tumor cells, indicating its potential efficacy against certain cancer types .

Table 1: Summary of Biological Activities

Activity Description Reference
AntimicrobialInhibits bacterial growth by blocking folic acid synthesis
AnticancerInhibits MEK/ERK and PI3K/Akt signaling pathways in tumor cells
Biochemical ProbeInvestigated for interactions with biological molecules

Case Study: Cancer Cell Line Inhibition

In a study involving A549 and D54 cancer cell lines, this compound was shown to inhibit MEK1 activity effectively. The results indicated a significant reduction in cell viability when treated with this compound, suggesting its potential as a therapeutic agent in oncology .

Properties

IUPAC Name

N-tert-butyl-4-chlorobutane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18ClNO2S/c1-8(2,3)10-13(11,12)7-5-4-6-9/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNHFISKIBCWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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